7-Fluoro-1-methylindole-3-carboxaldehyde
Description
7-Fluoro-1-methylindole-3-carboxaldehyde is a fluorinated indole derivative featuring a fluorine atom at the 7-position and a methyl group at the 1-position of the indole core, with a carboxaldehyde functional group at position 3. The fluorine atom enhances electronic properties (e.g., electron-withdrawing effects), while the methyl group contributes to steric and lipophilic characteristics. This compound is likely utilized in pharmaceutical and agrochemical research as a synthetic intermediate or building block for drug discovery .
Properties
IUPAC Name |
7-fluoro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-5-7(6-13)8-3-2-4-9(11)10(8)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYDDLOCFRLLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylindole-3-carboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole.
Formylation: The formylation of 7-fluoroindole is achieved using Vilsmeier-Haack reaction, which involves the reaction of 7-fluoroindole with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 3rd position.
Methylation: The methylation at the 1st position can be carried out using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-methylindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 7-Fluoro-1-methylindole-3-carboxylic acid.
Reduction: 7-Fluoro-1-methylindole-3-hydroxymethyl.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-1-methylindole-3-carboxaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methylindole-3-carboxaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The formyl group at the 3rd position allows it to participate in various biochemical reactions, making it a versatile intermediate in drug synthesis .
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorine Position: 7-Fluoro substitution (as in the target compound) maximizes electron-withdrawing effects near the carboxaldehyde group, increasing electrophilicity and reactivity in nucleophilic additions (e.g., Schiff base formation) .
- 7-Methyl groups (e.g., 6-Fluoro-7-methylindole-3-carboxaldehyde) enhance lipophilicity (logP), improving membrane permeability in drug candidates .
Functional Group Variations
Aldehyde vs. Carboxylic Acid :
Trifluoromethyl and Difluoromethyl Groups :
Research Findings and Trends
- Electronic Modulation : Fluorine at position 7 significantly alters the indole’s electronic profile, favoring interactions with electron-rich biological targets .
- Steric Effects : Methyl groups at position 1 or 7 can either enhance (via lipophilicity) or hinder (via steric bulk) molecular interactions, depending on the application .
- Synthetic Utility: Aldehyde-functionalized indoles are versatile intermediates for synthesizing heterocycles (e.g., quinolines, pyrroles) via cyclocondensation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
